Buserelin-NHNH2 (trifluoroacetate salt)

Description

GnRH Agonists: Core Principles and Research Paradigms

Gonadotropin-releasing hormone (GnRH) is a critical decapeptide hormone that regulates the reproductive axis by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. nih.govyoutube.com GnRH agonists, like Buserelin (B193263), are synthetic analogs of GnRH designed to be more potent and have a longer half-life than the native hormone. nih.govdrugbank.com

Initially, GnRH agonists stimulate the pituitary, causing a "flare" of LH and FSH. youtube.com However, with continuous administration, they lead to the downregulation and desensitization of GnRH receptors, resulting in a profound suppression of gonadotropin and sex hormone production. drugbank.comnih.gov This paradoxical effect is the foundation of their use in various research models.

The GnRH receptor (GnRHR) is a member of the G-protein coupled receptor (GPCR) family located on pituitary gonadotrope cells. wikipedia.orgfrontiersin.org Upon agonist binding, the receptor activates intracellular signaling pathways that lead to gonadotropin synthesis and secretion. frontiersin.orgnih.gov The design of GnRH agonists for research focuses on enhancing their binding affinity to the GnRHR and increasing their resistance to degradation. researchgate.net Modifications, such as substituting specific amino acids, have led to the development of "superagonists" with significantly greater potency than native GnRH. researchgate.net This enhanced potency allows researchers to achieve sustained receptor downregulation and hormonal suppression in preclinical models. nih.gov

The development of GnRH analogs has been a dynamic field since the elucidation of the native hormone's sequence. researchgate.net Early preclinical work in the late 1980s and early 1990s explored the potential of these analogs in various applications. nih.govresearchgate.net Over the years, numerous analogs have been synthesized and tested, with modifications aimed at improving potency, duration of action, and delivery methods. researchgate.net This evolution has provided researchers with a diverse toolkit of GnRH agonists and antagonists to investigate the role of the GnRH pathway in various physiological and pathological processes. nih.govpatsnap.com The development of conformationally constrained analogs has also been instrumental in understanding the bioactive conformation required for receptor binding. nih.gov

Rationale for Hydrazide Modification in Buserelin (Buserelin-NHNH2) for Research

The introduction of a hydrazide (-NHNH2) group at the C-terminus of Buserelin is a key chemical modification that significantly expands its utility in research. This modification transforms the peptide into a versatile building block for more complex molecular constructs.

The hydrazide group serves as a highly effective "chemical handle" for bioconjugation, the process of linking two molecules, at least one of which is a biomolecule. Hydrazides can react with aldehydes and ketones to form stable hydrazone bonds. mdpi.combiosynth.com This specific reactivity allows for the site-selective attachment of various molecules to the Buserelin peptide, including:

Fluorescent dyes: For tracking the localization and uptake of the peptide in cells and tissues.

Biotin (B1667282): For affinity purification and detection using streptavidin-based systems.

Cytotoxic drugs: To create targeted drug delivery systems. proquest.com

Radionuclides: For use in diagnostic imaging or radiotherapy. mdpi.com

The ability to create these diverse conjugates is crucial for developing sophisticated research probes to investigate the biology of GnRH receptors and their role in disease. proquest.com

The hydrazide modification is particularly advantageous in the development of targeted drug delivery systems. By conjugating a cytotoxic agent to Buserelin-NHNH2, researchers can create peptide-drug conjugates (PDCs) that specifically target cells expressing the GnRH receptor. nih.govnih.govbiosynth.com This approach aims to increase the concentration of the therapeutic agent at the target site, thereby enhancing efficacy and reducing off-target toxicity. mdpi.com The hydrazone linker formed through the reaction of the hydrazide is often designed to be cleavable under specific conditions found within the target cell, such as the acidic environment of lysosomes, ensuring the release of the active drug where it is needed. nih.gov

Role of Trifluoroacetate (B77799) Salt in Peptide Research and Formulation

Buserelin-NHNH2 is typically supplied as a trifluoroacetate (TFA) salt. This is a direct consequence of the purification process commonly used in peptide synthesis.

During solid-phase peptide synthesis (SPPS), trifluoroacetic acid is often used to cleave the synthesized peptide from the solid support resin. omizzur.comgenscript.com Furthermore, TFA is a common ion-pairing agent used in reverse-phase high-performance liquid chromatography (RP-HPLC), the standard method for purifying peptides. nih.govmdpi.com The TFA forms an ionic pair with the positively charged groups on the peptide, facilitating its separation and purification. nih.gov

As a result, the final lyophilized (freeze-dried) peptide product is obtained as a TFA salt. mdpi.comambiopharm.com While TFA is a useful tool in peptide chemistry, it's important for researchers to be aware of its presence, as it can sometimes influence experimental outcomes. nih.govnih.gov For certain cell-based assays, the TFA counter-ion may need to be exchanged for a more biologically compatible one, such as acetate (B1210297). omizzur.com

Data Tables

Table 1: Key Features of Buserelin-NHNH2 (trifluoroacetate salt) Components

| Component | Function in Research | Key Properties |

| Buserelin | GnRH Receptor Agonist | High potency, long-acting |

| Hydrazide (-NHNH2) | Chemical Handle for Bioconjugation | Reactive with aldehydes and ketones |

| Trifluoroacetate (TFA) | Counter-ion from Purification | Facilitates purification, can be exchanged |

Table 2: Applications of Hydrazide Modification in Research

| Application | Description | Example |

| Probe Development | Attachment of reporter molecules for tracking and detection. | Conjugation to a fluorescent dye to visualize receptor binding. |

| Targeted Drug Delivery | Linking of therapeutic agents for site-specific delivery. | Creation of a Buserelin-drug conjugate for cancer research. |

| Peptide Immobilization | Covalent attachment to solid supports for affinity chromatography. | Immobilization on a resin to purify GnRH receptor-binding proteins. |

Impact on Peptide Stability and Solubility for Research Studies

The trifluoroacetate (TFA) counterion is a common feature of commercially available synthetic peptides, including Buserelin-NHNH2, as it is often a residual component from the purification process. The presence of TFA can influence the peptide's physicochemical properties, which are critical considerations for experimental reproducibility. While specific stability studies on Buserelin-NHNH2 (trifluoroacetate salt) are not extensively published, the general effects of TFA on peptides are documented.

Table 1: Physicochemical Properties of Buserelin-NHNH2 (Trifluoroacetate Salt)

| Property | Value/Characteristic | Source |

| Physical Form | Lyophilized solid | biomol.combioscience.co.uk |

| Water Solubility | 1 mg/ml | biomol.com |

| Purity | Typically ≥95% | bioscience.co.uk |

| Counterion | Trifluoroacetate (TFA) | biomol.combioscience.co.uk |

Considerations for In Vitro and In Vivo Research Mediums

The preparation of Buserelin-NHNH2 (trifluoroacetate salt) for experimental use requires careful consideration of the research medium. For in vitro studies, such as cell-based assays, the compound is typically reconstituted in a sterile solvent like water or a buffer compatible with the cell culture medium to create a concentrated stock solution. This stock is then further diluted to the final working concentration in the cell culture medium. Researchers must consider the potential for the TFA salt to alter the pH of the final medium, which could, in turn, affect cell viability and the experimental outcome. It is also important to assess the stability of the peptide in the complete medium over the duration of the experiment.

For in vivo research, such as studies in animal models, the formulation of Buserelin-NHNH2 (trifluoroacetate salt) for administration is a critical step. The choice of vehicle for injection must ensure the solubility and stability of the peptide while being non-toxic to the animal. Saline or other buffered solutions are common vehicles. The concentration of the peptide in the vehicle and the route of administration are determined based on the specific research question. For example, in studies investigating its effect on tumor growth in rats, specific concentrations were administered to achieve the desired biological response. biomol.combertin-bioreagent.com

Current Research Landscape of Buserelin-NHNH2 (trifluoroacetate salt)

The current research involving Buserelin-NHNH2 (trifluoroacetate salt) continues to explore its effects as a potent GnRH agonist. While not as widely cited as its clinically used acetate salt form, the trifluoroacetate salt is still employed in preclinical and basic research settings. Its use appears to be concentrated in studies requiring a synthetic GnRH agonist for investigating physiological and pathological processes regulated by the GnRH pathway.

Table 2: Research Applications of Buserelin-NHNH2 (Trifluoroacetate Salt)

| Research Area | Model System | Key Findings/Application | Source |

| Oncology | DMBA-induced rat model of mammary cancer | Reduced tumor growth at a specific concentration. | biomol.combertin-bioreagent.com |

| Neuroscience | Rat gastrointestinal tract | Induced enteric neurodegeneration and decreased specific neuron populations. | biomol.combertin-bioreagent.com |

This targeted use in academic research highlights the role of Buserelin-NHNH2 (trifluoroacetate salt) as a tool to dissect the complex roles of the GnRH signaling pathway in various biological contexts.

Properties

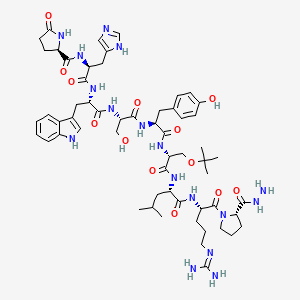

Molecular Formula |

C58H83N17O13 |

|---|---|

Molecular Weight |

1226.4 g/mol |

IUPAC Name |

(2R)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(hydrazinecarbonyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C58H83N17O13/c1-31(2)22-40(49(80)67-39(12-8-20-63-57(59)60)56(87)75-21-9-13-46(75)55(86)74-61)68-54(85)45(29-88-58(3,4)5)73-50(81)41(23-32-14-16-35(77)17-15-32)69-53(84)44(28-76)72-51(82)42(24-33-26-64-37-11-7-6-10-36(33)37)70-52(83)43(25-34-27-62-30-65-34)71-48(79)38-18-19-47(78)66-38/h6-7,10-11,14-17,26-27,30-31,38-46,64,76-77H,8-9,12-13,18-25,28-29,61H2,1-5H3,(H,62,65)(H,66,78)(H,67,80)(H,68,85)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H,73,81)(H,74,86)(H4,59,60,63)/t38-,39+,40+,41+,42+,43+,44+,45-,46+/m1/s1 |

InChI Key |

KTLJNNKHFXUISN-WLQMPWRDSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NN)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H]6CCC(=O)N6 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NN)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Buserelin Nhnh2 Trifluoroacetate Salt

Advanced Peptide Synthesis Strategies for Buserelin-NHNH2

The synthesis of Buserelin (B193263), a potent linear nonapeptide, and its hydrazide analog, Buserelin-NHNH2, is a complex process that can be approached through several advanced peptide synthesis strategies. These methods aim to construct the peptide backbone with high fidelity and introduce the desired modifications, such as the C-terminal hydrazide and the trifluoroacetate (B77799) salt form. The choice of strategy often depends on the desired scale of production, purity requirements, and the specific amino acid sequence of the peptide.

Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, offering a streamlined and automatable process. beilstein-journals.org For Buserelin and its analogs, the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is commonly employed. beilstein-journals.orgresearchgate.net This approach involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin. beilstein-journals.orgresearchgate.net

Key aspects of an optimized SPPS protocol for Buserelin synthesis include:

Resin Selection: The choice of resin is critical. For instance, 2-chlorotrityl chloride (2-CTC) resin is frequently used due to its acid-labile nature, which allows for the cleavage of the peptide from the resin under mild conditions, preserving acid-sensitive protecting groups on the amino acid side chains. researchgate.netgoogle.com

Coupling Reagents: Efficient coupling of amino acids is essential to prevent the formation of deletion sequences. A variety of coupling reagents are available, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), often used in combination with a base like N,N-diisopropylethylamine (DIEA). google.com

Protecting Groups: The use of appropriate side-chain protecting groups is crucial to prevent unwanted side reactions. For example, Trt (trityl) can be used for histidine, and Pbf (pentamethyldihydrobenzofuran-5-sulfonyl) for arginine. beilstein-journals.org

Automation: Automated peptide synthesizers have significantly advanced the field, enabling the efficient and reproducible synthesis of peptides. beilstein-journals.org These instruments automate the repetitive cycles of deprotection, washing, and coupling, reducing manual labor and the potential for human error. beilstein-journals.org

A typical SPPS cycle involves the deprotection of the N-terminal Fmoc group with a base like piperidine, followed by washing and then coupling of the next Fmoc-protected amino acid. researchgate.net This cycle is repeated until the entire peptide sequence is assembled.

Fragment Condensation and Solution-Phase Refinements

For larger peptides or those with challenging sequences, a fragment condensation approach can be more effective than a linear stepwise SPPS. researchgate.netnih.gov In this strategy, the target peptide is broken down into smaller, more manageable fragments, which are synthesized separately, often using SPPS. google.comgoogle.com These protected fragments are then coupled together in solution or on a solid support to form the final peptide. google.comnih.govgoogle.com

The key challenge in fragment condensation is to minimize racemization at the C-terminal amino acid of the coupling fragment. google.com Careful selection of coupling reagents and reaction conditions is therefore critical.

The table below outlines a representative fragment condensation strategy for Buserelin synthesis.

| Fragment | Sequence | Synthesis Method |

| Fragment 1 | H-Pyr-His-Trp-Ser-Tyr-OH | Solid-Phase Peptide Synthesis (SPPS) |

| Fragment 2 | H-D-Ser(tBu)-Leu-Arg(HCl)-Pro-NHEt | Solid-Phase and Liquid-Phase Synthesis |

This table illustrates a possible fragmentation strategy for the synthesis of Buserelin, as described in a patented solid-liquid synthesis method. google.com

Purification and Isolation of Trifluoroacetate Salt Forms

Following the cleavage of the peptide from the solid support and the removal of protecting groups, the crude peptide product is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences. Therefore, a robust purification step is essential to obtain a highly pure product.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying peptides like Buserelin. google.comscispace.com This technique separates the peptide from impurities based on differences in their hydrophobicity.

The process typically involves:

Dissolution: The crude peptide is dissolved in a suitable solvent, often an aqueous solution containing a small amount of organic solvent like methanol. google.comscispace.com

Chromatography: The dissolved peptide solution is loaded onto an RP-HPLC column, commonly a C18 column. google.comscispace.com A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptide. google.comgoogle.com

Fraction Collection: Fractions containing the purified peptide are collected as they elute from the column. peptide.com

Lyophilization: The purified fractions are combined and lyophilized (freeze-dried) to remove the solvents and obtain the final peptide product as a stable powder. peptide.com

The use of TFA in the mobile phase of RP-HPLC results in the formation of the trifluoroacetate salt of the peptide. mdpi.com If a different salt form is required, an additional ion-exchange step can be performed. peptide.commdpi.com For instance, the trifluoroacetate counterion can be exchanged for acetate (B1210297) by passing the peptide through a strong anion exchange resin pre-equilibrated with sodium acetate. peptide.com

Selective Chemical Modifications via Hydrazide Moiety

The hydrazide moiety (-NHNH2) in Buserelin-NHNH2 serves as a versatile chemical handle for site-specific modifications. This functionality allows for the covalent attachment of various molecules, such as fluorescent probes, biotin (B1667282) tags, or other bioactive compounds, enabling the development of customized research tools and potential therapeutic agents.

Site-Specific Conjugation Reactions (e.g., Aldehyde/Ketone Condensation)

The hydrazide group readily reacts with aldehydes and ketones under mild, aqueous conditions to form a stable hydrazone linkage. nih.govuci.edu This reaction is highly specific and efficient, making it an ideal method for the site-specific labeling of peptides. nih.govuci.edu

The reaction proceeds as follows:

Peptide-NHNH₂ + R-CHO/R-CO-R' → Peptide-NH-N=CH-R / Peptide-NH-N=C(R)-R' + H₂O

This condensation reaction is often carried out at or near physiological pH and room temperature, which is advantageous for maintaining the structural integrity of the peptide and any conjugated biomolecules. uci.edu

Development of Buserelin-NHNH2-Based Linkers for Research Probes

The ability to selectively conjugate molecules to the hydrazide group of Buserelin-NHNH2 opens up possibilities for creating a variety of research probes. By attaching different reporter molecules, researchers can investigate the biological activity, distribution, and receptor interactions of Buserelin.

Examples of such probes include:

Fluorescently Labeled Buserelin: Conjugation of a fluorescent dye (e.g., rhodamine B hydrazide) allows for the visualization of the peptide's localization in cells and tissues. uci.edu

Biotinylated Buserelin: Attachment of biotin enables the detection and purification of the peptide and its binding partners using streptavidin-based affinity methods. nih.govuci.edu

Peptide-Fragment Hybrids: The hydrazide can be used in ligand-directed fragment ligation to identify small molecules that can modulate the interaction of Buserelin with its target protein. nih.gov

The development of these Buserelin-NHNH2-based linkers provides powerful tools for studying the pharmacology of this important gonadotropin-releasing hormone agonist.

Design and Synthesis of Buserelin Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as Buserelin, relates to its biological activity. nih.govnih.govpsu.edu By systematically modifying the peptide structure, researchers can identify key amino acid residues and functional groups responsible for its therapeutic effects. nih.govpsu.edu This knowledge is instrumental in the rational design of new analogs with improved properties. nih.gov

The rational design of Buserelin analogs involves strategic alterations to its amino acid sequence. nih.govamericanpeptidesociety.org Gonadotropin-releasing hormone (GnRH) and its receptor are expressed in various human cancers, and GnRH analogs have demonstrated direct antiproliferative effects on cancer cell lines. nih.gov The signaling pathway responsible for this effect is distinct from that which mediates pituitary gonadotropin secretion, and the SAR for these two actions differs. nih.gov

Studies have shown that GnRH II is more potent than GnRH I in inhibiting cell growth. nih.gov By introducing amino acids from GnRH II into the GnRH I sequence, researchers have created analogs with altered activity. For example, replacing Tyr(5) with His(5) in GnRH I significantly increased its antiproliferative potency. nih.gov Conversely, substituting Arg(8) with Tyr(8) resulted in a highly selective analog with potent antiproliferative action but poor stimulation of inositol (B14025) phosphate (B84403) production, a key step in gonadotropin release. nih.gov These findings suggest that different residues can stabilize distinct receptor conformations, leading to differential intracellular signaling. nih.gov This provides a basis for developing selective GnRH analogs that can either directly target tumor cells, inhibit pituitary gonadotropins, or achieve both. nih.gov

The synthesis of these analogs often employs solid-phase peptide synthesis (SPPS), a well-established method for creating peptide chains. google.com For instance, a solid-liquid synthesis method for Buserelin has been developed, which involves the synthesis of peptide fragments using a solid-phase approach, followed by their coupling in the liquid phase. google.com

Table 1: Examples of Rationally Designed Buserelin Analogs and their Reported Effects

| Analog Modification | Rationale | Observed Effect | Reference |

| Replacement of Tyr(5) with His(5) in GnRH I | To investigate the role of this residue in antiproliferative activity. | Increased antiproliferative potency. | nih.gov |

| Substitution of Arg(8) with Tyr(8) in GnRH I | To create a selective analog with reduced gonadotropin-releasing activity. | High antiproliferative potency with poor inositol phosphate generation. | nih.gov |

The incorporation of unnatural amino acids into the Buserelin sequence offers a powerful tool to probe its structure and function and to develop analogs with novel properties. nih.govnih.govcaltech.edu This technique, often referred to as "genetic code expansion," allows for the introduction of chemical functionalities not found in the 20 canonical amino acids. caltech.eduyoutube.comyoutube.com These functionalities can include fluorescent probes, photo-crosslinkers, and groups that enhance stability or alter binding affinity. nih.govcaltech.edu

One strategy for site-specific incorporation involves the use of a suppressor tRNA and a mutant aminoacyl-tRNA synthetase (aaRS) pair. nih.gov This orthogonal system allows the unnatural amino acid to be incorporated at a specific codon (e.g., the amber stop codon) during protein synthesis in living cells. nih.govnih.gov For example, 3-iodo-l-tyrosine (B556601) has been successfully incorporated into proteins in mammalian cells using this method. nih.gov

The incorporation of unnatural amino acids with side chains that mimic natural agonists can provide valuable information about receptor binding. nih.gov By tethering an agonist-like molecule to the peptide backbone at various positions, researchers can map the proximity of different residues to the agonist binding site. nih.gov Furthermore, the introduction of bulky or conformationally restricted unnatural amino acids can help to define the steric limits of the receptor's binding pocket. nih.gov For instance, the incorporation of a very large unnatural amino acid, a longer chain analog of biocytin, was achieved, though it resulted in low protein yield, suggesting a potential size limit for incorporation. nih.gov

The synthesis of peptides containing unnatural amino acids can be achieved through both biological and chemical methods. google.com Chemical synthesis, particularly SPPS, provides a versatile platform for incorporating a wide array of unnatural amino acids at any desired position in the peptide chain. google.com

Table 2: Examples of Unnatural Amino Acids Incorporated into Peptides for Research

| Unnatural Amino Acid | Purpose of Incorporation | Potential Application in Buserelin Research | Reference |

| 3-iodo-l-tyrosine | Introduction of a heavy atom for structural studies and a handle for cross-linking. | Probing receptor-ligand interactions and structural analysis. | nih.gov |

| Tethered Acetylcholine Analog | To create constitutively active receptors and map the agonist binding site. | Investigating the GnRH receptor binding pocket and activation mechanism. | nih.gov |

| 5,5,5-trifluoroleucine | To enhance protein stability through the introduction of fluorinated side chains. | Developing more stable Buserelin analogs for research applications. | caltech.edu |

Isotopic Labeling and Radiosynthesis for Preclinical Imaging Research

Isotopic labeling is a critical technique for tracking the fate of Buserelin and its analogs in biological systems. By replacing certain atoms in the molecule with their heavier, non-radioactive isotopes (stable isotopes) or with radioactive isotopes (radioisotopes), researchers can follow the molecule's distribution, metabolism, and receptor binding using various analytical and imaging techniques.

Stable isotope labeling, coupled with mass spectrometry (MS), is a powerful tool for quantitative proteomics and metabolomics. mdpi.comnih.gov In this approach, molecules are synthesized with atoms such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) in place of their more abundant, lighter isotopes. researchgate.netresearchgate.net The mass difference allows for the differentiation and quantification of the labeled and unlabeled forms of the peptide in complex biological samples. mdpi.comresearchgate.net

This technique can be used to study the pharmacokinetics of Buserelin, determining its absorption, distribution, metabolism, and excretion (ADME) profile. By administering a stable isotope-labeled version of the drug and collecting biological samples over time, researchers can use LC-MS to precisely measure the concentration of the drug and its metabolites. researchgate.net

Furthermore, stable isotope labeling can be employed in SAR studies to quantify the relative binding affinities of different analogs. nih.gov By incubating a mixture of labeled and unlabeled analogs with the target receptor, the ratio of bound to unbound peptides can be determined by MS, providing a quantitative measure of their relative affinities. This approach, known as quantitative cross-linking/mass spectrometry (CLMS), is emerging as a valuable tool for studying protein dynamics and interactions. nih.gov

Radiolabeling Buserelin or its analogs with positron-emitting or gamma-emitting radionuclides allows for non-invasive in vivo imaging using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), respectively. nih.govnih.gov These imaging modalities provide valuable information about the biodistribution and target engagement of the radiolabeled peptide in preclinical animal models. nih.govnih.gov

PET Radiotracer Synthesis: PET imaging offers high sensitivity and spatial resolution, making it a valuable tool for cancer research. mdpi.comnih.gov Common positron-emitting radionuclides used for labeling peptides include gallium-68 (B1239309) (⁶⁸Ga), fluorine-18 (B77423) (¹⁸F), and carbon-11 (B1219553) (¹¹C). nih.govnih.gov

Gallium-68 (⁶⁸Ga): ⁶⁸Ga is readily available from a ⁶⁸Ge/⁶⁸Ga generator, making it convenient for use in facilities without a cyclotron. mdpi.comnih.gov Peptides are typically conjugated to a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then be radiolabeled with ⁶⁸Ga. nih.govnih.gov Several ⁶⁸Ga-labeled peptide analogs have shown promise in preclinical and clinical imaging. mdpi.comresearchgate.net For example, [⁶⁸Ga]DOTA-RRL has been successfully prepared and demonstrated potential as a PET imaging agent for tumor-targeted diagnosis. nih.gov

Fluorine-18 (¹⁸F): ¹⁸F has a longer half-life than ⁶⁸Ga, which can be advantageous for studying slower biological processes. researchgate.net However, the radiosynthesis of ¹⁸F-labeled peptides is often more complex, sometimes requiring multi-step procedures. researchgate.netyoutube.com

Carbon-11 (¹¹C): ¹¹C allows for the labeling of endogenous molecules without altering their chemical structure. nih.gov However, its short half-life presents a significant challenge for synthesis and imaging. nih.gov

SPECT Radiotracer Synthesis: SPECT is another widely used nuclear imaging technique. nih.govnih.gov Technetium-99m (⁹⁹mTc) is the most commonly used radionuclide for SPECT due to its ideal imaging characteristics and availability from a ⁹⁹Mo/⁹⁹mTc generator. nih.govnih.gov

Technetium-99m (⁹⁹mTc): Buserelin analogs can be labeled with ⁹⁹mTc using a bifunctional chelator, such as HYNIC (hydrazinonicotinamide). nih.gov For instance, a [⁹⁹mTc]Tc-HYNIC-GSG-LHRH(D-Lys6) complex has been developed and shown significant potential for in vivo visualization of LHRH receptor expression in breast cancer. nih.gov This radiotracer exhibited high radiochemical purity, stability, and specific binding to breast cancer cell lines. nih.gov Biodistribution and SPECT/CT imaging studies in tumor-bearing mice revealed high tumor uptake and a favorable tumor-to-muscle ratio. nih.gov

The development of these radiotracers is crucial for the preclinical evaluation of new Buserelin analogs, providing insights into their in vivo behavior and potential as targeted therapeutic or diagnostic agents. nih.govnih.gov

Table 3: Examples of Radionuclides Used in Preclinical Imaging Research of Buserelin Analogs

| Radionuclide | Imaging Modality | Chelator/Prosthetic Group | Example Application | Reference |

| Gallium-68 (⁶⁸Ga) | PET | DOTA | Imaging of tumor-targeted peptides. | nih.govnih.gov |

| Fluorine-18 (¹⁸F) | PET | Various | Imaging of gastrin-releasing peptide receptor (GRPR) antagonists. | researchgate.net |

| Carbon-11 (¹¹C) | PET | Direct labeling | Imaging of endogenous and natural exogenous compounds. | nih.gov |

| Technetium-99m (⁹⁹mTc) | SPECT | HYNIC | Imaging of LHRH receptor expression in breast cancer. | nih.gov |

Molecular and Cellular Mechanism of Action Research

GnRH Receptor Interaction and Binding Dynamics Studies

Buserelin-NHNH2, as a GnRH agonist, exerts its effects by binding to and activating the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily. wikipedia.org The binding of buserelin (B193263) to this receptor is characterized by high affinity and specificity, which has been demonstrated in various experimental settings, including studies on human breast cancer biopsies. nih.gov

Table 1: In Vitro Binding Characteristics of Buserelin

| Parameter | Observation | Source |

|---|---|---|

| Ligand Used | 125I-Buserelin | nih.gov |

| Receptor Source | Solubilized rat pituitary GnRH receptors | nih.gov |

| Optimal Binding Temperature | 4°C | nih.gov |

| Time to Equilibrium | 2 hours | nih.gov |

The kinetics of the interaction between buserelin and the GnRH receptor reveal a dynamic process. Studies with solubilized receptors have shown that the binding is a time-dependent process, reaching a steady state after a specific incubation period. nih.gov The driving force behind the formation of the hormone-receptor complex is proposed to be an ionic interaction between the positively charged arginine residue at position 8 of the GnRH analogue and carboxyl groups within the receptor's binding site. nih.gov The chemical modifications in the buserelin peptide structure contribute to its increased resistance to enzymatic degradation, which in turn leads to a prolonged interaction with the receptor compared to the native GnRH. altmeyers.org

The binding of an agonist like buserelin to a GPCR such as the GnRH receptor induces significant conformational changes in the receptor protein. nih.gov GPCRs exist in an equilibrium between an inactive (R) and an active (R) conformational state. frontiersin.org Agonist binding stabilizes the R state, which is the conformation that allows the receptor to couple with and activate intracellular G-proteins. nih.govfrontiersin.org This conformational shift is a critical step in initiating the downstream signaling cascade. While the precise structural rearrangements in the GnRH receptor upon buserelin binding are a subject of ongoing research, it is understood that these changes are fundamental to its function as a potent agonist.

Intracellular Signaling Pathway Investigations

The activation of the GnRH receptor by buserelin triggers a cascade of intracellular signaling events that ultimately mediate the physiological effects of the hormone. This signaling is primarily mediated through the activation of G-proteins and the subsequent generation of second messengers.

The GnRH receptor is a canonical GPCR that couples to heterotrimeric G-proteins. wikipedia.orgnih.gov Upon agonist binding, the receptor activates G-proteins of the Gq/11 family. frontiersin.org This activation involves the exchange of GDP for GTP on the α-subunit of the G-protein, leading to the dissociation of the Gαq/11 subunit from the βγ-dimer. wikipedia.org The activated Gαq/11 subunit then interacts with and activates its primary effector enzyme, phospholipase Cβ (PLCβ). frontiersin.org Research has also indicated that the GnRH receptor can couple to the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the extracellularly regulated kinase (ERK) pathway, and that this coupling may be dependent on the receptor's localization within membrane rafts. nih.govdrugbank.com

The activation of PLCβ by the Gαq/11 subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the plasma membrane. libretexts.orgvaia.com This cleavage generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.govyoutube.com

Inositol 1,4,5-trisphosphate (IP3): As a water-soluble molecule, IP3 diffuses through the cytoplasm and binds to specific receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. libretexts.orgvaia.com This increase in intracellular Ca2+ concentration is a key signaling event that activates various downstream cellular processes.

Diacylglycerol (DAG): DAG remains embedded in the plasma membrane where it, along with the increased intracellular Ca2+, activates protein kinase C (PKC). libretexts.orgvaia.com Activated PKC then phosphorylates a variety of target proteins, leading to further cellular responses.

While the primary signaling pathway for the GnRH receptor involves the IP3/DAG system, some studies have explored the potential for cross-talk with other second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP). However, the predominant and most well-characterized pathway initiated by buserelin binding to the GnRH receptor is the activation of the PLCβ-IP3/DAG cascade. frontiersin.orgguidetopharmacology.org Studies have shown that buserelin can cause a robust increase in [3H]IP accumulation, confirming the activation of this pathway. nih.gov

Table 2: Key Molecules in Buserelin's Intracellular Signaling Pathway

| Molecule | Role | Source |

|---|---|---|

| GnRH Receptor | G-protein coupled receptor, binds buserelin | altmeyers.org |

| Gq/11 protein | Activated by the GnRH receptor | frontiersin.org |

| Phospholipase Cβ (PLCβ) | Effector enzyme, activated by Gq/11 | frontiersin.org |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Substrate for PLCβ | libretexts.orgvaia.com |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger, mobilizes intracellular Ca2+ | frontiersin.orgnih.govyoutube.com |

| Diacylglycerol (DAG) | Second messenger, activates Protein Kinase C | frontiersin.orgnih.govyoutube.com |

| Calcium (Ca2+) | Second messenger, activates various cellular processes | libretexts.org |

Receptor Internalization and Trafficking Mechanisms

The internalization and trafficking of the Gonadotropin-Releasing Hormone (GnRH) receptor, the primary target of Buserelin, are complex processes that differ from many other G-protein coupled receptors (GPCRs). Mammalian GnRH receptors are unique in that they lack the intracellular C-terminal tail that is typically essential for rapid, agonist-induced internalization. nih.govnih.govresearchgate.net This structural feature results in an exceptionally low rate of internalization for the rat GnRH receptor when compared to other GPCRs that possess this tail, such as the thyrotropin-releasing hormone (TRH) receptor. nih.govresearchgate.net

Despite the slow kinetics, agonist-induced internalization and downregulation of the GnRH receptor do occur. nih.gov Sustained stimulation with a GnRH agonist like Buserelin can lead to desensitization of the receptor, which is a key mechanism for its therapeutic effects in hormone-dependent conditions. nih.gov Studies have shown that the presence of a functional intracellular cytoplasmic C-terminal tail is crucial for the rapid internalization of GPCRs. nih.govresearchgate.net In fact, chimeric GnRH receptors engineered to include a C-terminal tail exhibit accelerated internalization. researchgate.net

Research using radiolabeled Buserelin has indicated the presence of cryptic receptors that may move to the plasma membrane at physiological temperatures, suggesting that receptor activation might stimulate its own trafficking to the cell surface. nih.gov The process of internalization, when it occurs, is thought to involve β-arrestin, a key protein in the desensitization and internalization of many GPCRs. nih.govresearchgate.net However, the lack of a C-terminal tail on the mammalian GnRH receptor makes its interaction with β-arrestin and subsequent internalization less efficient. nih.govresearchgate.net

Modulation of Gene Expression and Proteomic Profiles in Cellular Models

Comprehensive transcriptomic and proteomic studies specifically investigating the effects of Buserelin-NHNH2 (trifluoroacetate salt) on cellular models are not widely available in published literature. However, research on Buserelin and general pituitary gland transcriptomics and proteomics provides some insights into the potential molecular changes induced by this class of compounds.

Transcriptomic Analysis (e.g., mRNA expression changes)

While a broad transcriptomic profile of cells treated with Buserelin-NHNH2 (trifluoroacetate salt) is not available, some studies have explored the effects of Buserelin on the expression of specific genes. For instance, in a model of central precocious puberty, Buserelin treatment was found to down-regulate the expression of Foxp3, a key transcription factor for regulatory T cells, while promoting the expression of RORγt. nih.gov This suggests that Buserelin can modulate immune cell differentiation and function at the transcript level.

General transcriptomic studies of the pituitary gland, the primary target of Buserelin, have identified numerous genes involved in hormone synthesis and secretion, as well as cell differentiation. nih.govnih.gov For example, the expression of genes like POMC and TBX19 is characteristic of corticotroph cells. nih.gov It is plausible that Buserelin, by modulating pituitary function, indirectly influences the expression of a wide array of genes within these cells. However, direct evidence from comprehensive gene expression profiling studies on pituitary cells treated with Buserelin is lacking.

Proteomic Characterization (e.g., protein abundance changes)

Specific proteomic analyses of cellular models following treatment with Buserelin-NHNH2 (trifluoroacetate salt) have not been reported. General proteomic studies of the anterior pituitary gland have successfully identified a large number of proteins, including hormones and those involved in their synthesis and release. ebm-journal.orgnih.govnih.gov These studies provide a baseline proteome of the pituitary and have been used to identify changes in protein expression in various physiological and pathological states. nih.govfrontiersin.org

For example, proteomic analysis has been employed to compare the protein profiles of normal pituitary tissue with pituitary adenomas, revealing differentially expressed proteins that could serve as biomarkers or therapeutic targets. nih.gov Given that Buserelin's mechanism of action involves the sustained stimulation and subsequent desensitization of GnRH receptors on pituitary gonadotrophs, it is highly likely that it induces significant changes in the proteomic profile of these cells. These changes would likely involve proteins related to hormone synthesis, receptor trafficking, and cellular signaling pathways. However, without specific studies, the precise nature of these protein abundance changes remains to be elucidated.

Cellular Responses to Buserelin-NHNH2 (trifluoroacetate salt) In Vitro

In vitro studies have provided valuable information on the direct effects of Buserelin on various cell types, particularly concerning cell proliferation, apoptosis, and hormonal secretion.

Cell Proliferation and Apoptosis Studies in Receptor-Expressing Cell Lines

The effects of Buserelin on cell proliferation and apoptosis appear to be cell-type specific and context-dependent.

Cancer Cell Lines:

In studies on six different ovarian cancer cell lines, Buserelin demonstrated a statistically significant reduction in cell growth in two of the lines, although this effect was not dose-dependent and the maximum inhibition was modest at 16%. nih.gov Interestingly, competitive binding assays did not detect specific GnRH binding in any of the six cell lines, suggesting the anti-proliferative effects may be mediated by mechanisms other than direct GnRH receptor binding. nih.gov

In MCF-7 human breast cancer cells, Buserelin was shown to inhibit the growth stimulation induced by estradiol (B170435). nih.gov This inhibitory effect was also observed on the synthesis of the estrogen-induced progesterone (B1679170) receptor. nih.gov

Other Cell Lines:

In Jurkat cells (a human T-cell leukemia line), Buserelin was found to significantly increase the rate of cell proliferation when the culture medium was exchanged daily. researchgate.net Conversely, under the same conditions, it significantly decreased the proliferation of HHUA cells (a human endometrial cancer cell line). researchgate.net

Research in adult rats has indicated that Buserelin administration can induce apoptosis in seminiferous epithelial cells. researchgate.net

The underlying mechanisms of these apoptotic and proliferative effects are complex and likely involve various signaling pathways that can be both dependent and independent of the classical GnRH receptor. nih.govnih.govjci.org

Hormonal Secretion Modulation in Pituitary Cell Models

Buserelin's primary and most well-documented effect is the modulation of hormonal secretion from the pituitary gland.

Pituitary Desensitization: Chronic administration of Buserelin leads to the desensitization of pituitary gonadotrophs. nih.gov This initially causes a surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), followed by a profound and sustained suppression of their release. nih.gov This downregulation of gonadotropin secretion is the basis for its use in conditions where suppression of sex hormone production is desired.

In Vitro Models: In primary cultures of ovine pituitary cells, treatment with a GnRH agonist like Buserelin stimulates the formation of cellular processes in gonadotropes, indicating cellular plasticity in response to the hormone. researchgate.net Immortalized adult mouse pituitary cell lines have been developed that respond to GnRH stimulation with increased transcription of the α-subunit and LHβ. plos.org These in vitro models are crucial for dissecting the molecular events underlying the neuroendocrine regulation of gonadotrope function by GnRH analogs like Buserelin.

Below is an interactive table summarizing the in vitro cellular responses to Buserelin.

| Cell Line/Model | Effect | Key Findings | Citations |

| Ovarian Cancer Cell Lines | Inhibition of Proliferation | Statistically significant but modest growth reduction in 2 of 6 lines; no clear dose-response. | nih.gov |

| MCF-7 (Breast Cancer) | Inhibition of Proliferation | Inhibited estradiol-induced growth and progesterone receptor synthesis. | nih.gov |

| Jurkat (T-cell Leukemia) | Increased Proliferation | Proliferation increased with daily medium exchange. | researchgate.net |

| HHUA (Endometrial Cancer) | Decreased Proliferation | Proliferation decreased with daily medium exchange. | researchgate.net |

| Rat Seminiferous Epithelial Cells | Apoptosis | Induced apoptotic cell death in vivo. | researchgate.net |

| Pituitary Gonadotrophs | Hormonal Secretion Modulation | Initial stimulation followed by suppression of LH and FSH secretion (desensitization). | nih.gov |

| Ovine Pituitary Cells (in vitro) | Cellular Plasticity | Stimulated the formation of cellular processes. | researchgate.net |

| Immortalized Mouse Pituitary Cells | Hormonal Response | Increased transcription of gonadotropin subunits in response to GnRH. | plos.org |

Impact on Cellular Differentiation and Function

Buserelin's effects on cellular differentiation are most pronounced in cells that are responsive to GnRH and gonadotropins. The initial interaction of Buserelin with GnRH receptors typically triggers a stimulatory phase, followed by a state of desensitization and downregulation of these receptors with continuous exposure. This biphasic response is fundamental to its impact on the differentiation and function of pituitary gonadotrophs, testicular Leydig cells, and ovarian granulosa cells.

Pituitary Gonadotrophs

Pituitary gonadotroph cells are responsible for the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The differentiation and function of these cells are intricately regulated by the pulsatile secretion of GnRH from the hypothalamus. Buserelin, as a potent GnRH agonist, initially stimulates the gonadotrophs, leading to a transient increase or "flare-up" in LH and FSH secretion. youtube.com This initial response is mediated through the Gq-protein coupled GnRH receptor, which activates phospholipase C and subsequently protein kinase C. nih.gov

However, the continuous presence of Buserelin leads to a profound change in the functional state of the gonadotrophs. The sustained stimulation causes the GnRH receptors to become desensitized and downregulated, rendering the cells refractory to further stimulation. youtube.comnih.gov This leads to a significant reduction in the synthesis and secretion of LH and FSH, effectively inducing a state of hypogonadotropic hypogonadism. youtube.com While this primarily impacts the function of already differentiated gonadotrophs, the altered hormonal milieu can indirectly influence the differentiation signals for other endocrine cells. The differential regulation of LH and FSH is also noteworthy, with rapid GnRH agonist pulses favoring LH formation and slower pulses promoting FSH synthesis. nih.gov

Leydig Cells

Leydig cells, located in the testes, are the primary source of testosterone (B1683101) production in males. Their differentiation from mesenchymal-like stem cells and subsequent function are critically dependent on stimulation by LH. mdpi.comnih.gov Buserelin's impact on Leydig cell differentiation and function is largely indirect, mediated through its effects on pituitary gonadotrophs. The initial surge in LH caused by Buserelin can temporarily increase testosterone production. mdpi.com

However, the subsequent suppression of LH secretion due to pituitary desensitization leads to a significant decrease in testosterone synthesis by the Leydig cells. mdpi.com Chronic administration of GnRH agonists has been shown to impair the normal development and function of Leydig cells. nih.gov This includes a reduction in steroidogenic capacity. Some studies suggest that GnRH agonists may also have a direct effect on Leydig cells, as GnRH receptors have been identified on these cells. nih.govcapes.gov.br These direct actions could potentially influence the differentiation process of Leydig cell precursors. nih.gov

Granulosa Cells

Ovarian granulosa cells play a crucial role in folliculogenesis, steroidogenesis, and oocyte maturation. nih.gov The differentiation of granulosa cells and their transformation into luteal cells (luteinization) are complex processes regulated by FSH and LH. Research indicates that Buserelin can directly affect granulosa cell differentiation and function. nih.gov

Studies on cultured human preovulatory granulosa cells have demonstrated a biphasic effect of Buserelin on steroidogenesis. nih.gov At low concentrations, Buserelin was found to increase estradiol and progesterone secretion. nih.gov Conversely, at higher concentrations, it decreased LH-stimulated progesterone secretion. nih.gov This suggests a direct modulatory role of Buserelin on the functional differentiation of these cells.

Further research has shown that Buserelin has a concentration-dependent effect on aromatase activity in cultured human granulosa cells. nih.gov At low concentrations (10⁻¹³ - 10⁻⁹ M), Buserelin stimulated aromatase activity and the concentration of aromatase cytochrome P-450, while higher concentrations (10⁻⁸ - 10⁻⁷ M) suppressed these parameters. nih.gov This indicates that Buserelin can directly influence the enzymatic machinery central to the function of differentiated granulosa cells. The process of luteinization, the terminal differentiation of granulosa cells, is also influenced by the hormonal changes induced by Buserelin, particularly the initial surge and subsequent suppression of gonadotropins. oup.com

Table 1: Effect of Buserelin on Steroidogenesis in Cultured Human Preovulatory Granulosa Cells

| Buserelin Concentration | Effect on Basal Steroidogenesis | Effect on LH-Stimulated Progesterone Secretion |

| 1 ng/ml | Increased estradiol and progesterone secretion | No modification |

| 10 ng/ml | No effect | No modification |

| 100 ng/ml | No effect | Decreased secretion |

Table 2: Concentration-Dependent Effects of Buserelin on Aromatase in Cultured Human Granulosa Cells

| Buserelin Concentration | Effect on Aromatase Activity | Effect on Aromatase Cytochrome P-450 Concentration |

| 10⁻¹³ - 10⁻⁹ M | Stimulation | Stimulation |

| 10⁻⁸ - 10⁻⁷ M | Suppression | Suppression |

Preclinical Pharmacological and Biological Investigations of Buserelin Nhnh2 Trifluoroacetate Salt

Targeted Delivery Research in Preclinical Animal Models

The presence of GnRH receptors on various cancer cells, such as those in prostate, breast, and ovarian cancers, has opened the door for using GnRH analogs like buserelin (B193263) as targeting agents. nih.gov The Buserelin-NHNH2 derivative, with its hydrazide linker, is chemically designed for conjugation to therapeutic or diagnostic payloads, aiming to deliver them specifically to these receptor-expressing cells. nih.gov

The principle behind using buserelin for targeted delivery is receptor-mediated endocytosis. nih.govnih.govyoutube.com When a buserelin-drug conjugate binds to GnRH receptors on the surface of a cancer cell, the entire receptor-conjugate complex is internalized by the cell. nih.govyoutube.comnih.gov This process allows for the selective accumulation of the payload (e.g., a chemotherapy agent) inside the target cell, thereby increasing its local concentration and enhancing its efficacy while minimizing exposure to healthy tissues that lack the receptor. nih.gov

Preclinical research using other GnRH-drug conjugates has validated this concept. Studies have shown that these conjugates can achieve rapid and specific accumulation in both breast and prostate tumors that express GnRH receptors. nih.gov This targeted uptake is efficient enough to allow for the visualization of cancer lesions using SPECT imaging when the conjugate carries a radioisotope. nih.gov This receptor-mediated pathway is considered a promising strategy for delivering potent anticancer agents directly to tumors. nih.gov

While specific biodistribution and pharmacokinetic data for Buserelin-NHNH2 conjugates are not detailed in the available literature, the behavior of the parent compound, buserelin, has been studied in several animal models. d-nb.infonih.gov Understanding the pharmacokinetics of buserelin provides a baseline for predicting how its conjugates might behave.

Intact buserelin preferentially accumulates in the pituitary gland (its primary target organ), as well as in the liver and kidneys, which are the main sites of its metabolism and excretion. drugbank.comnih.gov It is degraded by peptidases in these organs and in the gastrointestinal tract. drugbank.com Pharmacokinetic studies in pigs and cows following intramuscular injection show that buserelin is absorbed relatively quickly and has an elimination half-life of just over an hour in both species. d-nb.infonih.gov

The conjugation of a peptide like buserelin to another molecule, such as an antibody or a nanoparticle, would be expected to dramatically alter its pharmacokinetic profile. nih.gov The resulting conjugate's size, stability, and interaction with other biological systems would dictate its distribution and clearance rate, which would likely differ significantly from that of the unconjugated peptide. nih.gov

The table below presents the pharmacokinetic parameters of the parent compound, buserelin, in different animal models.

| Pharmacokinetic Parameter | Pigs (1 mg, i.m.) | Cows (3 mg, i.m.) | Reference(s) |

| Cmax (Max. Plasma Concentration) | 10.99 ± 2.04 ng/mL | 2.68 ± 0.36 ng/mL | d-nb.infonih.gov |

| Tmax (Time to Max. Concentration) | 0.57 ± 0.18 h | 1.05 ± 0.27 h | d-nb.infonih.gov |

| t1/2 (Elimination Half-life) | 1.29 ± 0.40 h | 1.13 ± 0.3 h | d-nb.infonih.gov |

| CL (Clearance) | 41.15 ± 11.18 L/h | 545.04 ± 166.40 L/h | d-nb.infonih.gov |

Immunological Responses to Buserelin-NHNH2 Conjugates in Research Models

The conjugation of peptides like Buserelin-NHNH2 to larger molecules or nanocarriers can elicit an immune response. Understanding this response is critical for the development of safe and effective targeted therapies.

Research on peptide-carrier conjugates has shown that the choice of the cross-linking reagent can significantly impact the immunogenicity of the resulting conjugate. Some linkers can induce strong antibody responses against themselves, which may not be desirable.

Studies on buserelin (in its acetate (B1210297) form) have revealed interactions with the immune system. For example, buserelin has been shown to inhibit the immunosuppressive activity of regulatory T cells (Tregs) nih.gov. This effect was mediated through the protein kinase A (PKA) signaling pathway and resulted in a reduction of Treg frequency and their suppressive functions nih.gov. Specifically, buserelin treatment led to decreased expression of Foxp3, IL-10, and TGF-β in Tregs nih.gov.

Furthermore, buserelin has been found to promote the differentiation and function of macrophage-colony-stimulating factor-producing T helper (ThGM) cells nih.gov. In a rat model, buserelin treatment increased the frequency of ThGM cells in the spleen and lymph nodes and enhanced their ability to support other effector T helper cells nih.gov. This was associated with the activation of the nuclear factor of activated T cells (NFAT) and extracellular signal-regulated kinase 1/2 (ERK1/2) in ThGM cells nih.gov. These findings suggest that buserelin can modulate immune cell activity, a factor that could be relevant in the context of cancer immunotherapy where overcoming immunosuppression is a key goal.

Table 2: Observed Effects of Buserelin on Immune Cell Function in Research Models (Note: The following data is based on studies using buserelin acetate.)

| Immune Cell Type | Observed Effect | Key Molecular Changes |

| Regulatory T cells (Tregs) | Inhibition of immunosuppressive activity | Decreased Foxp3, IL-10, TGF-β expression |

| ThGM cells | Promotion of differentiation and function | Increased frequency, activation of NFAT and ERK1/2 |

Advanced Research Applications and Probe Development

Development of Buserelin-NHNH2-Based Imaging Probes

The conjugation of Buserelin-NHNH2 to imaging agents is a strategy to visualize GnRH receptor-positive cells and tissues. This approach leverages the high affinity and specificity of the Buserelin (B193263) peptide for its receptor, which is often overexpressed in cancers of the prostate, breast, and endometrium. drugbank.comresearchgate.net The development of such probes falls into several categories based on the imaging modality employed.

Fluorescent probes are indispensable tools for observing dynamic processes in living cells and organisms. mdpi.comthermofisher.com These probes consist of a fluorophore—a molecule that emits light upon excitation—attached to a targeting molecule. In principle, a Buserelin-NHNH2-based fluorescent probe would involve chemically linking a fluorescent dye to the peptide. This would allow for real-time visualization of GnRH receptor distribution, trafficking, and receptor-ligand interactions in live cells. rsc.orgnih.gov

Table 1: General Characteristics of Fluorescent Probes for Live-Cell Imaging

| Feature | Description | Relevance to Buserelin Probes |

| Principle | A targeting moiety (e.g., peptide) is linked to a fluorophore. Binding to the target concentrates the fluorescent signal, allowing for visualization via fluorescence microscopy. nih.gov | Buserelin would target the GnRH receptor on cancer cells. |

| Applications | Real-time tracking of molecules, studying receptor dynamics, assessing drug delivery in living cells and small animal models. mdpi.comthermofisher.com | Could be used to study GnRH receptor internalization and screen for drugs that modulate receptor activity. |

| Advantages | High sensitivity, non-invasive for cellular studies, allows for dynamic and real-time imaging. mdpi.com | Provides spatiotemporal information on receptor location in its native cellular environment. |

| Challenges | Phototoxicity, photobleaching, potential for the fluorescent tag to alter the peptide's function, probe delivery. nih.gov | The size and chemical properties of the fluorophore could impact Buserelin's binding to its receptor. |

Luminescent probes are used in reporter gene assays, which are powerful tools for studying gene expression and other cellular events. promega.compromega.com In this technique, the gene for a light-producing enzyme, such as firefly luciferase, is linked to a specific DNA sequence of interest and introduced into cells. nih.govinterchim.fr When the gene is expressed, the luciferase enzyme is produced. The addition of a substrate (e.g., D-luciferin) results in a chemical reaction that produces light, which can be measured to quantify gene expression. promega.comnih.gov

While reporter gene assays are a cornerstone of molecular biology, their direct application in the form of a "Buserelin-NHNH2-based luminescent probe" is conceptually different from fluorescent probes. Instead of the Buserelin peptide itself being luminescent, a reporter gene assay could be designed to study the effects of Buserelin on GnRH receptor signaling pathways. For example, the promoter of a gene that is activated by GnRH receptor stimulation could be linked to a luciferase reporter gene. Treating these cells with Buserelin would induce light production, providing a quantitative measure of the peptide's biological activity. interchim.frbiotium.com

Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique that provides detailed anatomical images. wikipedia.org The clarity of these images can be enhanced by using contrast agents, most commonly those based on gadolinium (Gd). wikipedia.orgnih.gov These agents work by shortening the relaxation times of water protons in their vicinity, thereby increasing the signal intensity in MRI images. wikipedia.org

A Buserelin-NHNH2-based MRI contrast agent would involve chelating a paramagnetic metal ion, like gadolinium, and attaching this complex to the Buserelin peptide. radiopaedia.org This targeted agent would, in theory, accumulate in tissues with high GnRH receptor expression, such as prostate tumors, allowing for their enhanced visualization on an MRI scan. drugbank.comradiopaedia.org This could improve the diagnostic accuracy for detecting and staging hormone-sensitive cancers. While the development of peptide-targeted MRI contrast agents is an active area of research, specific examples involving Buserelin-NHNH2 are not prominently featured in published studies. nih.govradiopaedia.org

Table 2: Comparison of Imaging Probe Modalities

| Imaging Modality | Probe Type | Principle | Common Applications |

| Fluorescence Imaging | Fluorophore-conjugated molecule | Light excitation and emission | Live-cell imaging, microscopy, flow cytometry mdpi.comrsc.org |

| Luminescence Imaging | Enzyme-substrate reaction | Chemiluminescence or bioluminescence | Reporter gene assays, in vivo imaging of gene expression promega.comnih.gov |

| MRI | Paramagnetic agent (e.g., Gadolinium) | Alteration of proton relaxation times | Clinical diagnostics, anatomical imaging, angiography wikipedia.orgbayer.com |

Buserelin-NHNH2 (trifluoroacetate salt) in Protein Interaction Studies

The primary molecular target of Buserelin is the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor. nih.gov Investigating the interactions of Buserelin with GnRHR and identifying other potential binding partners or downstream effector proteins is crucial for a comprehensive understanding of its biological activity. Buserelin-NHNH2 is specifically designed for such protein interaction studies.

Affinity chromatography and pull-down assays are powerful techniques used to isolate and identify binding partners for a specific molecule (the "bait") from a complex mixture like a cell lysate. bertin-bioreagent.comnih.gov The hydrazide group of Buserelin-NHNH2 is ideal for its covalent immobilization onto a solid support, such as agarose (B213101) or magnetic beads, which is the first step in creating a custom affinity matrix.

Table 1: Application of Buserelin-NHNH2 in Protein Capture Techniques

| Technique | Principle | Role of Buserelin-NHNH2 | Potential Research Findings |

|---|---|---|---|

| Affinity Chromatography | A bait molecule is immobilized on a stationary phase resin to selectively capture interacting proteins from a mobile phase (e.g., cell lysate). researchgate.netmdpi.com | The hydrazide group allows for stable, covalent attachment to an activated resin, creating a "Buserelin-affinity column." | Isolation and purification of the GnRH receptor from various tissues; Identification of novel, lower-affinity binding partners. |

| Pull-Down Assay | A more targeted, smaller-scale version of affinity chromatography, often using beads to "pull down" protein complexes from a solution for identification by mass spectrometry. bertin-bioreagent.com | Serves as the bait molecule attached to beads. The Buserelin-bead complex is incubated with cell lysate to capture the GnRH receptor and any associated proteins. | Confirmation of the Buserelin-GnRHR interaction; Identification of proteins that form a complex with the receptor upon agonist binding. |

In a typical pull-down experiment, the Buserelin-NHNH2-conjugated beads would be incubated with a lysate from GnRHR-expressing cells. After incubation, the beads are washed to remove non-specific proteins, and the specifically bound proteins are eluted and identified, commonly using mass spectrometry. google.com This approach can confirm direct interactions and uncover previously unknown components of the GnRH signaling complex, providing a more detailed map of the drug's mechanism of action.

Chemical proteomics utilizes chemical probes to study protein function and drug interactions directly in a complex biological system, such as living cells. nih.gov Buserelin-NHNH2 can serve as a foundational structure for creating more sophisticated chemical probes. By conjugating a photo-reactive group and a reporter tag (like biotin) to the Buserelin-NHNH2 scaffold, a trifunctional probe can be synthesized.

Such a probe would first bind to its target receptor (GnRHR) in a cellular context. Upon UV irradiation, the photo-reactive group would form a covalent bond with the receptor, permanently linking the probe to its target. The biotin (B1667282) tag would then allow for the stringent purification of the cross-linked protein complex for subsequent analysis. This chemical proteomics strategy can provide a snapshot of protein interactions in their native cellular environment, offering insights that are often missed by in vitro methods. sahmri.org.au Studies focusing on the proteomic and phosphoproteomic changes following GnRH treatment highlight the complexity of the downstream signaling and underscore the need for such targeted probes to dissect these pathways. google.com

Multifunctional Buserelin-NHNH2 Conjugates for Enhanced Research Utility

The true versatility of Buserelin-NHNH2 lies in its potential as a building block for multifunctional conjugates, where the Buserelin moiety acts as a targeting device for cells expressing the GnRH receptor.

The hydrazide handle allows for the straightforward attachment of various molecular payloads for research purposes.

Reporter Molecules: Fluorescent dyes, radioisotopes, or enzymes can be conjugated to Buserelin-NHNH2. These labeled analogs are invaluable for receptor visualization studies, quantifying receptor density on different cell types, and tracking the internalization of the ligand-receptor complex. For instance, the development of [111In]-DTPA-buserelin demonstrates the utility of Buserelin conjugates for in vivo receptor imaging studies. biomol.com

Therapeutic Research Cargo: In a research context, Buserelin-NHNH2 can be conjugated to cytotoxic agents, photosensitizers, or therapeutic oligonucleotides. google.com This creates a targeted delivery system that can selectively deliver a potent "cargo" to GnRHR-positive cells, a strategy actively explored for hormone-dependent cancers like prostate and breast cancer. nih.gov The efficacy of such a conjugate would depend on its ability to bind the receptor, become internalized, and release its cargo inside the target cell.

Nanocarrier systems like liposomes, polymeric nanoparticles, and nanostructured lipid carriers (NLCs) offer a way to protect therapeutic cargo from degradation and improve its pharmacokinetic profile. cpcscientific.comgoogle.com By decorating the surface of these nanocarriers with Buserelin, they can be actively targeted to GnRHR-expressing tissues.

The Buserelin-NHNH2 derivative is well-suited for this application. Its hydrazide group can be used to chemically link it to the surface of pre-formed nanoparticles. Research has shown that using a synthetic analog of LHRH (like Buserelin) as a targeting moiety on NLCs can effectively deliver drugs to lung cancer cells that overexpress the corresponding receptors. cpcscientific.com This strategy enhances drug accumulation at the target site while minimizing exposure to healthy tissues, a key goal in developing more effective and less toxic cancer therapies.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Buserelin-NHNH2 (trifluoroacetate salt) |

| Buserelin |

Analytical Research Methodologies for Buserelin Nhnh2 Trifluoroacetate Salt and Its Conjugates

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in providing detailed information about the molecular structure and conformation of Buserelin-NHNH2.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the atomic-level structural elucidation of molecules like Buserelin-NHNH2. It provides comprehensive information on the molecule's topology and three-dimensional structure. One-dimensional (1D) NMR, particularly ¹H-NMR, allows for the identification of individual amino acid spin systems through their characteristic chemical shifts and coupling constants.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to connect protons within the same amino acid residue. Inter-residue connections are established using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space, thereby helping to piece together the amino acid sequence and determine the peptide's conformation in solution. For instance, a system using H-H COSY spectral information can be developed to propose plausible structures for unknown compounds by identifying spin-spin coupling networks. researchgate.net This detailed approach ensures the correct assembly of the peptide backbone and the orientation of side chains. nih.govspringernature.com

Table 1: Illustrative ¹H-NMR Chemical Shift Assignments for Buserelin-NHNH2 Residues

| Amino Acid Residue | Proton | Expected Chemical Shift (ppm) |

|---|---|---|

| Pyroglutamic Acid (Pyr) | α-CH | 4.10 - 4.30 |

| β-CH₂ | 2.10 - 2.50 | |

| γ-CH₂ | 2.00 - 2.40 | |

| Histidine (His) | α-CH | 4.50 - 4.70 |

| β-CH₂ | 3.10 - 3.30 | |

| Imidazole C2-H | 8.50 - 8.70 | |

| Imidazole C4-H | 7.20 - 7.40 | |

| Tryptophan (Trp) | α-CH | 4.60 - 4.80 |

| β-CH₂ | 3.20 - 3.40 | |

| Indole NH | 10.0 - 10.2 | |

| Serine (Ser) | α-CH | 4.30 - 4.50 |

| β-CH₂ | 3.80 - 4.00 | |

| Tyrosine (Tyr) | α-CH | 4.50 - 4.70 |

| β-CH₂ | 3.00 - 3.20 | |

| Phenyl H | 6.80 - 7.20 | |

| D-Serine(tBu) | α-CH | 4.20 - 4.40 |

| β-CH₂ | 3.70 - 3.90 | |

| t-Butyl | 1.20 - 1.40 | |

| Leucine (Leu) | α-CH | 4.20 - 4.40 |

| β-CH₂ | 1.60 - 1.80 | |

| γ-CH | 1.50 - 1.70 | |

| δ-CH₃ | 0.85 - 1.00 | |

| Arginine (Arg) | α-CH | 4.20 - 4.40 |

| β-CH₂ | 1.80 - 2.00 | |

| γ-CH₂ | 1.60 - 1.80 | |

| δ-CH₂ | 3.10 - 3.30 | |

| Proline (Pro) | α-CH | 4.30 - 4.50 |

| β-CH₂ | 1.90 - 2.20 | |

| γ-CH₂ | 1.80 - 2.10 | |

| δ-CH₂ | 3.50 - 3.70 |

Note: These are representative values and can vary based on solvent, pH, and temperature.

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and primary structure (amino acid sequence) of Buserelin-NHNH2. The molecular formula for the peptide is C₅₈H₈₃N₁₇O₁₃, corresponding to a molecular weight of 1226.39 g/mol . cpcscientific.com Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions, allowing for precise molecular weight determination.

Tandem mass spectrometry (MS/MS) is employed for sequence verification. In this technique, the parent ion corresponding to the protonated peptide is isolated and subjected to fragmentation. This process generates a series of characteristic b- and y-ions from cleavage along the peptide backbone. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the entire sequence to be read and confirmed. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is recognized as a method with high accuracy and specificity for the determination of buserelin (B193263) in biological samples. researchgate.net

Table 2: Expected Mass Spectrometry Data for Buserelin-NHNH2

| Parameter | Expected Value | Technique |

|---|---|---|

| Molecular Formula | C₅₈H₈₃N₁₇O₁₃ | - |

| Average Molecular Weight | 1226.39 Da | - |

| Monoisotopic Mass | 1225.63 Da | - |

| [M+H]⁺ Ion | m/z 1226.64 | ESI-MS |

| [M+2H]²⁺ Ion | m/z 613.82 | ESI-MS |

| Major y-ion series (example) | y₈, y₇, y₆... | MS/MS |

Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of peptides and proteins in solution. icdst.orgnih.govnih.gov The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone amides are the dominant chromophores in the far-UV region (typically 190-250 nm), and the resulting CD spectrum is sensitive to the peptide's secondary structure, such as α-helices, β-sheets, turns, and random coils. icdst.org

For a relatively short and flexible peptide like Buserelin-NHNH2, the CD spectrum is often characteristic of a disordered or random coil structure, though it may adopt more ordered conformations upon binding to its receptor or in specific solvent environments. Deconvolution algorithms can be applied to the experimental CD spectrum to estimate the percentage of each type of secondary structure present. icdst.orgresearchgate.net

Table 3: Hypothetical Secondary Structure Analysis of Buserelin-NHNH2 by CD Spectroscopy

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|

| 195 | -15,000 |

| 210 | -2,000 |

| 222 | -1,500 |

| Estimated Secondary Structure Content | Percentage (%) |

| α-Helix | 5 - 10% |

| β-Sheet | 15 - 25% |

| Turn | 20 - 30% |

| Unordered/Random Coil | 40 - 55% |

Note: Data are illustrative for a peptide with significant random coil character.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating Buserelin-NHNH2 from impurities and for characterizing its conjugates.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the standard method for assessing the purity of Buserelin-NHNH2 and quantifying impurities. A validated RP-HPLC method was developed for buserelin acetate (B1210297), which provides a strong basis for the analysis of the trifluoroacetate (B77799) salt. nih.gov

Method development involves optimizing several critical parameters:

Column: A C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is commonly used. nih.gov

Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed to achieve sharp peaks and good resolution. nih.gov

Detection: UV detection at 220 nm is suitable for monitoring the peptide bonds. nih.gov

Flow Rate and Temperature: These are optimized to balance resolution and analysis time.

The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. nih.gov Validation includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Table 4: Typical HPLC Method Parameters and Validation Results for Buserelin Analysis

| Parameter | Condition / Result |

|---|---|

| Chromatographic Conditions | |

| Column | Zorbax Eclipse plus C18 (4.6 mm × 150 mm × 5 μm) nih.gov |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | e.g., 20% to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm nih.gov |

| Validation Parameters | |

| Linearity (R²) | ≥ 0.999 nih.gov |

| Concentration Range | 10–60 µg/mL nih.gov |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.051 µg/mL nih.gov |

Size Exclusion Chromatography (SEC) is the primary technique for characterizing conjugates of Buserelin-NHNH2, such as those linked to polymers, proteins, or nanoparticles. SEC separates molecules based on their hydrodynamic radius, making it ideal for separating the high molecular weight conjugate from the unconjugated peptide and detecting the formation of aggregates. nih.gov

The method is crucial for determining molecular weight distribution, conjugation efficiency, and the presence of high molecular weight species (aggregates) or low molecular weight fragments. researchgate.netnih.gov Method development focuses on selecting a column with an appropriate pore size to resolve the conjugate from its components and using a mobile phase that minimizes non-specific interactions between the analyte and the stationary phase. nih.gov The use of bioinert column hardware can improve peak shape and recovery, especially for larger conjugates and aggregates. researchgate.netnih.gov

Table 5: Example SEC Analysis of a Buserelin-NHNH2 Conjugate

| Peak Number | Retention Time (min) | Identity | Peak Area (%) |

|---|---|---|---|

| 1 | 8.5 | Aggregate | 2.5 |

| 2 | 10.2 | Buserelin-NHNH2 Conjugate | 94.8 |

| 3 | 14.1 | Unconjugated Buserelin-NHNH2 | 2.7 |